1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine
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Overview
Description
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine is a compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry . Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to achieve the desired product. Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential pharmacological activities, including its role as an intermediate in the synthesis of various drugs . In medicine, piperidine derivatives are known for their applications in the treatment of diseases such as cancer, inflammation, and neurological disorders . In the industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways . Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended use.
Comparison with Similar Compounds
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine can be compared with other piperidine derivatives such as 1-methylpiperidin-4-yl)piperidin-4-amine and N-(2-methylpentan-2-yl)pyridin-3-amine . These compounds share similar chemical structures but may differ in their pharmacological activities and applications . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H26N2/c1-5-12(10(2)3)13-11-6-8-14(4)9-7-11/h10-13H,5-9H2,1-4H3 |
InChI Key |
QYDJCJJUXZVZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCN(CC1)C |
Origin of Product |
United States |
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